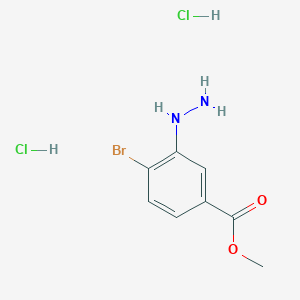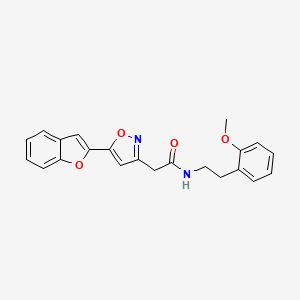
Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride” is a chemical compound with the CAS Number: 1909317-33-4 . It has a molecular weight of 318 . The compound is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .
Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 318 . The compound is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Research on compounds structurally related to Methyl 4-bromo-3-hydrazinylbenzoate dihydrochloride, such as hydrazides and hydrazones, has been extensive, especially in synthesizing pharmacologically active agents. For instance, hydrazide-hydrazones of 3-methoxybenzoic and 4-tert-butylbenzoic acid demonstrated significant bacteriostatic or bactericidal activity against Gram-positive bacteria, surpassing commonly used antibiotics like cefuroxime or ampicillin in efficacy against Bacillus spp. (Popiołek & Biernasiuk, 2016). This finding underscores the potential of such compounds in developing new antibacterial agents.
Material Science and Analytical Chemistry
In material science and analytical chemistry, compounds with similar structural features have been utilized for innovative solutions. For example, a study demonstrated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions. This reaction, involving 2-formylphenylboronic acid and 4-hydrazinylbenzoic acid, resulted in a 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborine, showcasing potential for bioorthogonal coupling reactions under physiologically compatible conditions (Dilek et al., 2015). This indicates the utility of such reactions in bioconjugation and labeling studies, where maintaining the biological activity of molecules is crucial.
Organic Synthesis and Chemical Properties
In the realm of organic synthesis, derivatives similar to this compound have been pivotal. Studies have focused on synthesizing various hydrazides, hydrazones, and their conversions into biologically active heterocycles. These reactions often leverage the unique reactivity of the hydrazine and carboxylate groups to create compounds with potential antitumor, antihypertensive, and antimicrobial activities. For example, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from hydrazide starting materials have been explored for their antihypertensive α-blocking activity, demonstrating the diverse potential of these compounds in medicinal chemistry (Abdel-Wahab et al., 2008).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
methyl 4-bromo-3-hydrazinylbenzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.2ClH/c1-13-8(12)5-2-3-6(9)7(4-5)11-10;;/h2-4,11H,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRHKNUZMISKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867611.png)
![2-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2867612.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2867614.png)

![(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2867617.png)



![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2867622.png)
![2-{[2-(2,2,2-Trifluoroethoxy)phenyl]sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B2867624.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)


